3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid is a chemical compound with the molecular formula C15H10F2O3 and a molecular weight of 276.23 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include the presence of difluorophenoxy and phenyl groups attached to an acrylic acid moiety .
Preparation Methods
The synthesis of 3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid typically involves the reaction of 3,4-difluorophenol with 2-bromophenylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the high quality of the final product .
Chemical Reactions Analysis
3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The difluorophenoxy group is known to enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The acrylic acid moiety can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can result in the inhibition or activation of specific biological pathways, depending on the context of the research .
Comparison with Similar Compounds
3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid can be compared with other similar compounds, such as:
3,4-Difluorophenol: This compound shares the difluorophenoxy group but lacks the acrylic acid moiety, resulting in different chemical properties and reactivity.
2-Bromophenylacrylic acid: This compound contains the acrylic acid moiety but lacks the difluorophenoxy group, leading to different biological and chemical applications.
The uniqueness of this compound lies in its combination of the difluorophenoxy and acrylic acid groups, which confer specific chemical and biological properties that are not present in the individual components .
Properties
IUPAC Name |
(E)-3-[2-(3,4-difluorophenoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c16-12-7-6-11(9-13(12)17)20-14-4-2-1-3-10(14)5-8-15(18)19/h1-9H,(H,18,19)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCNEQJOYUQVSH-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.